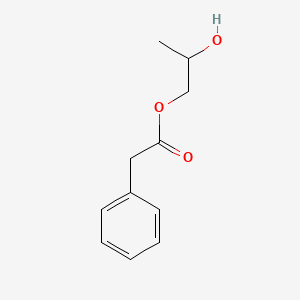

2-Hydroxypropyl phenylacetate

Description

Contextualization within Phenylacetate (B1230308) Ester Chemistry

Phenylacetate esters are a class of organic compounds characterized by the ester functional group linking a phenylacetyl moiety to an alcohol. Phenylacetic acid itself is a naturally occurring compound found in various plants and is also a metabolite in many living organisms, from bacteria to humans. atamankimya.com Its esters, such as phenyl phenylacetate and ethyl phenylacetate, are known for their characteristic sweet, often honey-like or floral odors, which has led to their use in the fragrance and flavor industries. ontosight.aichemicalbook.com

The general structure of a phenylacetate ester allows for a wide range of derivatives, as different alcohol groups can be esterified with phenylacetic acid. This versatility leads to a spectrum of compounds with varying physical and chemical properties. For instance, the volatility and solubility of these esters are influenced by the nature of the alcohol component. ontosight.ai Phenylacetate esters, in general, are less reactive than their parent carboxylic acid but can undergo reactions such as hydrolysis back to phenylacetic acid and the corresponding alcohol. ontosight.aiwikipedia.org This reactivity is a key aspect of their role in both industrial applications and as subjects of scientific investigation.

Significance of the 2-Hydroxypropyl Moiety in Ester Functionality

The defining feature of 2-Hydroxypropyl phenylacetate is the 2-hydroxypropyl group attached to the phenylacetate core. This moiety consists of a three-carbon chain with a hydroxyl (-OH) group on the second carbon. The presence of this hydroxyl group introduces a significant change in the molecule's properties compared to simpler alkyl esters of phenylacetic acid.

The hydroxyl group is polar and capable of forming hydrogen bonds. This characteristic generally increases the hydrophilicity and water solubility of the compound compared to its non-hydroxylated counterparts. solubilityofthings.com This enhanced solubility can be a critical factor in biochemical research, as it can influence how the molecule interacts with aqueous biological environments and cell membranes. solubilityofthings.com The hydroxyl group also provides an additional site for chemical reactions, such as further esterification or etherification, allowing for the synthesis of more complex molecules. rsc.org In the context of medicinal chemistry, the introduction of a hydroxyl group can alter the pharmacological profile of a parent compound. benthamdirect.com

Structure

3D Structure

Properties

CAS No. |

80550-09-0 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-hydroxypropyl 2-phenylacetate |

InChI |

InChI=1S/C11H14O3/c1-9(12)8-14-11(13)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |

InChI Key |

DMVWKGDEFQXZJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)CC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations

Chemical Synthesis Approaches for 2-Hydroxypropyl Phenylacetate (B1230308)

Chemical synthesis provides robust and scalable methods for ester production. The main strategies involve the direct reaction of a carboxylic acid with an alcohol or the transformation of one ester into another.

Direct esterification, commonly known as Fischer esterification, involves the reaction of phenylacetic acid with propylene (B89431) glycol in the presence of an acid catalyst. The reaction is reversible, and to enhance the yield, the removal of water is essential.

Optimization of this pathway focuses on several key parameters:

Catalyst: Strong mineral acids like sulfuric acid are traditionally used, but they can be corrosive and difficult to separate. Heterogeneous acid catalysts, such as the sulfonic acid-functionalized polymer resin Amberlyst-15, offer a greener alternative, simplifying catalyst recovery and reuse. gcsu.edu

Reactant Ratio: Using an excess of one reactant, typically the more cost-effective propylene glycol, can shift the equilibrium towards the formation of the ester product. gcsu.edu

Water Removal: Techniques such as azeotropic distillation with a Dean-Stark apparatus or carrying out the reaction under vacuum are employed to remove water as it forms, thereby driving the reaction to completion.

Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate, often under reflux conditions. gcsu.edu

A study on the esterification of phenylacetic acid under solvent-free conditions highlights the effectiveness of heterogeneous catalysts. gcsu.edu

Table 1: Comparison of Catalytic Systems for Direct Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity | Corrosive, difficult to separate, waste generation |

| Heterogeneous Acid | Amberlyst-15 | Reusable, non-corrosive, minimal waste gcsu.edu | Potentially lower activity than homogeneous catalysts |

Transesterification is an alternative route where a starting ester, such as methyl phenylacetate or ethyl phenylacetate, reacts with propylene glycol to form 2-hydroxypropyl phenylacetate and a volatile alcohol byproduct (methanol or ethanol). The removal of this volatile alcohol drives the reaction forward. This method can be advantageous when the direct esterification is challenging or when the starting esters are readily available.

The reaction is typically catalyzed by acids or bases. More recently, advanced organometallic and organocatalytic systems have been developed to improve efficiency and selectivity under mild conditions. organic-chemistry.org

Research into new catalysts aims to improve yield, selectivity, and sustainability.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for transesterification reactions. organic-chemistry.org They operate under mild conditions and can enhance the nucleophilicity of the alcohol, facilitating its acylation. organic-chemistry.org

Zinc-Based Catalysts: Tetranuclear zinc clusters and zincate complexes have proven to be effective catalysts for transesterification. organic-chemistry.orgresearchgate.net These catalysts function under mild reaction conditions, tolerate various functional groups, and can be used in solvent-free systems. organic-chemistry.org A notable feature of some zincate complexes is their high chemoselectivity, allowing transesterification to proceed efficiently even in the presence of water or amines. researchgate.net

Solid Acid Catalysts: As mentioned, heterogeneous catalysts like Amberlyst-15 are being explored for direct esterification to create more environmentally benign processes by minimizing waste and allowing for catalyst recycling. gcsu.edu

Table 2: Examples of Novel Catalysts in Esterification and Transesterification

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Transesterification | Strong basicity, enhances alcohol nucleophilicity, mild conditions. organic-chemistry.org |

| Zinc Clusters/Complexes | Transesterification | Mild conditions, functional group tolerance, high chemoselectivity. organic-chemistry.orgresearchgate.net |

| Amberlyst-15 | Esterification | Heterogeneous, reusable, reduces waste and corrosion. gcsu.edu |

Biocatalytic Synthesis and Enzymatic Functionalization

Biocatalysis utilizes enzymes as catalysts, offering a green and highly selective alternative to conventional chemical methods. nih.govcofc.edu Lipases are the most commonly used enzymes for esterification and transesterification due to their stability and broad substrate specificity. nih.gov These reactions are characterized by mild conditions, high selectivity, and reduced environmental impact. nih.gov

Lipases can effectively catalyze the synthesis of esters like this compound through both direct esterification and transesterification pathways, often in solvent-free systems to enhance efficiency and reduce waste. nih.govgoogle.commdpi.com

Direct Esterification: In this process, the enzyme catalyzes the reaction between phenylacetic acid and propylene glycol. The removal of the water byproduct, often achieved by performing the reaction under vacuum (in vacuo), is crucial for achieving high conversion rates. google.com

Transesterification: An alkyl ester of phenylacetic acid is reacted with propylene glycol. This route is often more efficient in enzymatic processes. Studies comparing the two methods have shown that lipase-catalyzed transesterification can lead to significantly higher conversion rates and enzyme activities than the corresponding direct esterification. nih.gov For instance, the transesterification activity for forming certain phenylacetate esters using immobilized lipase (B570770) B from Candida antarctica (Novozym 435) was found to be up to four times higher than its esterification activity. nih.gov

Optimization of biocatalytic synthesis involves controlling several factors:

Enzyme Choice: Immobilized lipases, such as Novozym 435, are highly effective and widely used due to their stability and reusability. nih.gov

Temperature: Moderate temperatures are typically used to maintain enzyme activity.

Molar Ratio: The ratio of acyl donor to alcohol influences the reaction equilibrium. mdpi.com

Byproduct Removal: Performing reactions under vacuum is a common strategy to remove water or short-chain alcohols, preventing the reverse reaction and increasing product yield. nih.gov

Table 3: Comparison of Enzymatic Esterification vs. Transesterification for Phenylacetate Synthesis

| Reaction Pathway | Acyl Donor | Alcohol | Biocatalyst | Key Finding |

|---|---|---|---|---|

| Esterification | Phenylacetic Acid | Long-chain alcohols | Novozym 435 | Lower conversion and enzyme activity compared to transesterification. nih.gov |

| Transesterification | Short-chain alkyl phenylacetates | Long-chain alcohols | Novozym 435 | Higher conversions and up to 4-fold higher enzyme activity. nih.gov |

A significant advantage of biocatalysis is the high degree of selectivity that enzymes can achieve, which is often difficult to replicate with chemical catalysts. nih.gov

Regioselectivity: Propylene glycol is a diol with two different hydroxyl groups: a primary (-CH₂OH) and a secondary (-CHOH). Enzymes, particularly lipases, often exhibit a strong preference for catalyzing reactions at the less sterically hindered primary hydroxyl group. This regioselectivity leads to the specific formation of this compound over its isomer, 1-hydroxypropan-2-yl phenylacetate. This inherent selectivity of enzymes is a powerful tool for producing specific isomers without the need for complex protection and deprotection steps common in chemical synthesis. wur.nl

Chemoselectivity: Enzymes can selectively catalyze a specific reaction type on a multifunctional molecule without affecting other reactive groups. For example, a lipase can catalyze an esterification reaction on a molecule that also contains an amine or other sensitive functional group, which might react under the conditions required for chemical catalysis. nih.gov

This precise control makes biocatalysis an increasingly valuable method for the synthesis of fine chemicals and pharmaceutical intermediates where high purity and specific molecular architecture are required. nih.gov

Mechanistic Investigations of Enzyme-Substrate Interactions in Hydrolysis and Synthesis

The enzymatic catalysis of the hydrolysis and synthesis of esters like this compound, particularly by lipases, is understood to proceed through a well-established "Ping-Pong Bi-Bi" kinetic mechanism. nih.gov This mechanism involves a two-step process where the enzyme forms a covalent intermediate with the substrate. nih.gov

In the context of hydrolysis, the reaction is initiated by the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This active site serine is part of a catalytic triad, which also includes a histidine and an aspartate or glutamate (B1630785) residue. The histidine residue acts as a general base, accepting a proton from the serine to increase its nucleophilicity. This attack leads to the formation of a tetrahedral intermediate, which is stabilized by hydrogen bonds from amino acid residues in what is known as the "oxyanion hole". nih.gov The intermediate then collapses, releasing the alcohol portion of the ester (in this case, 1-phenyl-2-propanol) and forming an acyl-enzyme intermediate. In the second step of the mechanism, a water molecule enters the active site and, activated by the histidine residue, attacks the acyl-enzyme intermediate. This results in another tetrahedral intermediate that, upon collapsing, releases the carboxylic acid (phenylacetic acid) and regenerates the free enzyme.

For the synthesis of this compound via esterification, the mechanism is essentially the reverse of hydrolysis. The reaction begins with the acylation of the enzyme by the carboxylic acid (phenylacetic acid). The alcohol (1-phenyl-2-propanol) then acts as the nucleophile, attacking the acyl-enzyme intermediate to produce the final ester product. In transesterification reactions, an existing ester is used as the acyl donor to acylate the enzyme, which then transfers the acyl group to the desired alcohol. The efficiency and selectivity of these enzymatic reactions are highly dependent on the specific lipase used, the reaction medium, and the structure of the substrates. nih.gov

Asymmetric Synthesis and Chiral Resolution of this compound Stereoisomers

The synthesis of enantiomerically pure stereoisomers of this compound primarily relies on obtaining the chiral precursor, 1-phenyl-2-propanol (B48451), in an optically pure form. This can be achieved through either asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis:

One approach to obtaining enantiomerically pure 1-phenyl-2-propanol is through the asymmetric reduction of a prochiral ketone, such as phenylacetone (B166967). Biocatalysts, including whole-cell systems and isolated enzymes, have been effectively employed for this transformation. For instance, alcohol dehydrogenases (ADHs) from various microorganisms are known to reduce phenylacetone to (S)-1-phenyl-2-propanol with high enantiomeric excess. A study utilizing recombinant horse-liver alcohol dehydrogenase (ADH) demonstrated the production of (S)-2-phenyl-1-propanol with 100% enantioselectivity. mtak.hu Similarly, whole-cell biocatalysts like Saccharomyces cerevisiae can also be used for this purpose, although they may exhibit lower enantioselectivity compared to isolated enzymes. mtak.hu

Chiral Resolution:

Chiral resolution involves the separation of a racemic mixture of enantiomers. For 1-phenyl-2-propanol, enzymatic kinetic resolution is a widely used and effective method. This technique relies on the differential rate of reaction of a chiral resolving agent with the two enantiomers of the racemic substrate, catalyzed by an enzyme. Lipases are commonly used for the enantioselective acylation of one enantiomer in a racemic mixture of an alcohol, leaving the other enantiomer unreacted.

For example, the kinetic resolution of racemic 1-phenyl-1-propanol (B1198777) has been investigated using various lipases and acyl donors. Novozym 435, an immobilized form of Candida antarctica lipase B, has shown high enantioselectivity in these resolutions. The choice of acyl donor and solvent also significantly impacts the efficiency of the resolution.

| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess of Substrate (eeS) (%) | Conversion (%) |

|---|---|---|---|---|

| Novozym 435 | Lauric Acid | Toluene | >99 | 50.2 |

| Lipozyme TL IM | Lauric Acid | Toluene | 85.4 | 48.1 |

| Lipozyme RM IM | Lauric Acid | Toluene | 75.2 | 45.3 |

Data adapted from studies on the kinetic resolution of 1-phenyl-1-propanol.

Once the enantiomerically pure 1-phenyl-2-propanol is obtained, it can be subsequently esterified with phenylacetic acid or its derivative to yield the desired enantiomer of this compound.

Another approach to chiral separation is through membrane-based technologies. For instance, cellulose (B213188) acetate (B1210297) butyrate (B1204436) membranes have been used for the optical resolution of (R,S)-2-phenyl-1-propanol, achieving a high enantiomeric excess. researchgate.net

Advanced Chemical Derivatization and Structure Activity Relationship Sar Studies

Computational Chemistry and Molecular Modeling for Derivative Prediction

No computational studies, including quantum chemical calculations or molecular docking, have been published specifically for 2-Hydroxypropyl phenylacetate (B1230308) or its derivatives. The following sections describe the general application of these techniques, but it must be emphasized that the specific data for the target compound is absent.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to predict the reactivity of molecules by calculating electronic properties like HOMO-LUMO energy gaps, ionization potential, and electrostatic potential maps. chemrevlett.comasianpubs.org These calculations can help identify sites within a molecule that are susceptible to electrophilic or nucleophilic attack, guiding the rational design of synthetic routes. chemrevlett.com However, no such calculations have been reported for 2-Hydroxypropyl phenylacetate.

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. nottingham.ac.uk This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. researcher.lifetandfonline.com Studies on derivatives of the related phenylacetic acid scaffold have utilized molecular docking to explore interactions with biological targets like DNA and various enzymes. researchgate.net No molecular docking simulations involving this compound have been found in the literature.

Biological Activity Profiling of Derivatives (Non-Clinical Focus)

The core structure of this compound serves as a foundational scaffold for the development of various derivatives with tailored biological activities. Through systematic chemical modification, researchers have explored the structure-activity relationships (SAR) of its analogs, leading to the identification of compounds with potential applications in enzymatic modulation, receptor interaction, and antimicrobial or agrochemical fields. These non-clinical investigations are crucial for understanding how structural changes influence biological efficacy.

Derivatives related to the phenylacetate structure have been a subject of interest in the study of enzyme inhibition, particularly concerning monoamine oxidases (MAO). MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are significant targets in neurodegenerative disease research. nih.gov The exploration of new scaffolds for potent and selective MAO-B inhibitors is an active area of drug development. mdpi.com

Structure-activity relationship studies on various classes of compounds have provided insights into the features required for MAO-B inhibition. For instance, in a series of synthesized pyridazinobenzylpiperidine derivatives, the type and position of substituents on the phenyl ring were found to be critical for inhibitory activity and selectivity. mdpi.comresearchgate.net Compound S5, with a chlorine substituent at the 3-position of the phenyl ring, demonstrated the most potent inhibition of MAO-B with a half-maximal inhibitory concentration (IC50) value of 0.203 μM. mdpi.com The general trend for MAO-B inhibition based on the substituent at the 3-position was found to be -Cl > -OCH3 > -F > -CN > -CH3 > -Br. mdpi.comresearchgate.net Kinetic studies revealed that these compounds act as competitive, reversible inhibitors. mdpi.com

Similarly, research into 2-phenoxyacetamide (B1293517) derivatives has shown their potential as MAO inhibitors. researchgate.net The propionamide (B166681) moiety within related structures has been identified as a potentially useful linker for designing new MAO inhibitors due to its interaction with key amino acid residues like Ser200, Thr201, and Gln206 in the enzyme's active site. researchgate.net Propargylamine derivatives are another class of well-known MAO-B inhibitors, where the triple bond in their structure contributes significantly to their potency. nih.gov

Table 1: In Vitro MAO-B Inhibitory Activity of Selected Phenyl-Substituted Derivatives

| Compound ID | Derivative Class | Phenyl Ring Substituent | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| S5 | Pyridazinobenzylpiperidine | 3-Cl | 0.203 | 19.04 | mdpi.com |

| S16 | Pyridazinobenzylpiperidine | 2-CN | 0.979 | >10.21 | mdpi.com |

| S15 | Pyridazinobenzylpiperidine | 2-OCH3, 3-OCH3 | >10 | N/A | mdpi.com |

| Compound 23 | Propargylamine-Salicylic Scaffold | 4-Bromo (on phenol) | 3.95 | N/A | nih.gov |

The phenylacetyl moiety, a key component of the this compound structure, has been incorporated into more complex molecules to modulate their interaction with specific biological receptors. SAR studies have been conducted to understand how this group influences binding affinity and efficacy at various receptor types, including opioid and nociceptin (B549756) (NOP) receptors.

In one study, a series of 14-O-phenylacetyl esters of 17-cyclopropylmethyl-7,8-dihydronoroxymorphinone were synthesized and evaluated. nih.gov The introduction of the phenylacetyl group at the 14-oxygen position was found to substantially increase the binding affinity for the NOP receptor compared to the parent compound. nih.gov Further modifications, such as adding substituents to the aryl ring of the phenylacetyl group, led to even greater increases in NOP receptor affinity. nih.gov For example, adding a single substituent generally resulted in a two- to four-fold increase in affinity compared to the unsubstituted phenylacetyl analog. nih.gov These findings support the hypothesis that the phenylacetyl group can access specific binding pockets within the receptor, enhancing ligand-target interactions. nih.gov The position of the substituent on the phenyl ring also influenced efficacy, with ortho-substituted derivatives tending to show the highest efficacy at mu-opioid (MOP) and kappa-opioid (KOP) receptors. nih.gov

Table 2: Receptor Binding Affinities (Ki, nM) of 14-O-Phenylacetyl Morphinone Derivatives

| Compound | Phenylacetyl Substituent | NOP Ki (nM) | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) | Reference |

| Parent Cpd | None | 18.0 ± 2.0 | 0.17 ± 0.01 | 0.29 ± 0.02 | 3.7 ± 0.2 | nih.gov |

| 7a | Unsubstituted | 4.8 ± 0.6 | 0.27 ± 0.03 | 0.38 ± 0.04 | 5.5 ± 0.5 | nih.gov |

| 7b | 2-Methyl | 1.2 ± 0.1 | 0.18 ± 0.01 | 0.28 ± 0.02 | 4.6 ± 0.3 | nih.gov |

| 7f | 4-Chloro | 1.3 ± 0.1 | 0.20 ± 0.02 | 0.28 ± 0.03 | 4.0 ± 0.3 | nih.gov |

| 7j | 4-Nitro | 1.8 ± 0.1 | 0.40 ± 0.03 | 0.54 ± 0.04 | 9.0 ± 0.8 | nih.gov |

Analogs of phenylacetic acid and related phenolic compounds have been investigated for their potential as antimicrobial agents. Phenylacetic acid itself is produced naturally by the metapleural gland of most ant species and is used as an antimicrobial. wikipedia.org Research into derivatives aims to enhance this inherent activity.

Studies on phenolic compounds have shown that their antimicrobial efficacy is closely linked to their chemical structure. mdpi.com For example, the antimicrobial activity of p-hydroxyphenyl acrylate (B77674) derivatives highlights the importance of the stereoelectronic effect of the phenyl group. researchgate.net Compounds where acryl or acryloxy groups are directly bound to a phenyl moiety tend to exhibit higher antimicrobial activity compared to their aliphatic counterparts. researchgate.net

In another study, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide were tested for their antibacterial effects. The results indicated that these compounds were active against Gram-positive bacteria, such as Staphylococcus aureus, but showed no inhibition of Gram-negative bacteria at the tested concentrations. mdpi.com This selectivity is a common finding for certain classes of salicylanilide (B1680751) derivatives. mdpi.com The evaluation of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, synthesized via the Baylis-Hillman reaction, also revealed potent antibacterial and antifungal activities, suggesting their potential for therapeutic use. researchgate.net The activity of these analogs underscores the potential for developing new antimicrobial agents by modifying the core phenylacetate structure.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Phenylacetate Analogs

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| p-Hydroxyphenyl Acrylate Derivatives | MRSA | 31.3 - 62.5 | researchgate.net |

| p-Hydroxyphenyl Acrylate Derivatives | MSSA | 31.3 - 62.5 | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | 2500 - 5000 | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant S. haemolyticus | 100 | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | mdpi.com |

Applications As a Precursor and Intermediate in Specialized Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The phenylacetic acid framework is a core component in numerous biologically active compounds. mdpi.com The presence of this moiety, combined with a reactive hydroxyl group, gives 2-hydroxypropyl phenylacetate (B1230308) significant potential as a starting material or intermediate in multi-step syntheses.

Phenylacetic acid and its derivatives are crucial starting materials for a wide range of pharmaceuticals, including anti-inflammatory agents, analgesics, and anticancer drugs. mdpi.com These structures serve as essential building blocks in the synthesis of active pharmaceutical ingredients (APIs). hbgxchemical.com The compound 2-hydroxypropyl phenylacetate can function as a valuable intermediate in this context. Its phenylacetate core provides the basic scaffold, while the hydroxyl group offers a reactive handle for further molecular elaboration. This allows for the attachment of other functional groups or the construction of larger, more complex molecular architectures necessary for therapeutic activity. nih.gov Biocatalytic methods are also increasingly used to create enantiomerically pure compounds for pharmaceutical intermediates from such precursors. nih.gov

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Intermediates

| Functional Group | Potential Reaction | Resulting Structure/Functionality |

|---|---|---|

| Hydroxyl (-OH) | Oxidation | Ketone for further derivatization |

| Etherification | Introduction of new side chains | |

| Esterification | Attachment of other carboxylic acid-containing moieties | |

| Nucleophilic Substitution | Conversion to amines, azides, etc. | |

| Phenyl Ring | Electrophilic Aromatic Substitution | Addition of halogens, nitro, or alkyl groups |

| Ester Linkage | Hydrolysis | Phenylacetic acid and propan-1,2-diol |

The phenylacetic acid motif is also found in various agrochemicals, particularly fungicides. google.com The development of novel and effective pesticides is an ongoing need in agriculture to manage crop damage and resistance. nih.gov this compound can serve as a foundational molecule for creating libraries of new agrochemical candidates. By modifying the hydroxyl group or the phenyl ring, chemists can systematically alter the compound's properties—such as solubility, stability, and biological activity—to optimize its effectiveness as an herbicide, insecticide, or fungicide. The ester component itself is a common feature in many active agrochemical compounds.

Integration into Materials Science Research

In materials science, monomers with specific functional groups are essential for building polymers with tailored properties. The dual functionality of this compound makes it a candidate for creating specialized polymers.

The hydroxyl group in this compound allows it to act as an initiator in ring-opening polymerization (ROP) of cyclic esters like lactones (e.g., caprolactone, lactide). specificpolymers.com This process generates aliphatic polyesters where the 2-phenylacetoxypropyl group becomes the terminal end-group of the polymer chain. Such end-group functionalization is a powerful strategy for controlling polymer properties and for subsequent reactions, like creating block copolymers. 20.210.105

Alternatively, the hydroxyl group can be modified, for instance by reacting it with acryloyl chloride, to convert the molecule into a functional monomer. This new monomer could then be incorporated into polymer chains via free-radical polymerization, introducing the phenylacetate moiety as a pendant group along the polymer backbone.

Table 2: Role of this compound in Polymer Synthesis

| Polymerization Method | Role of this compound | Resulting Polymer Type |

|---|---|---|

| Ring-Opening Polymerization (ROP) | Initiator (via -OH group) | Polyesters (e.g., Polycaprolactone, Polylactide) with a phenylacetate end-group |

| Free-Radical Polymerization | Functional Monomer (after modification of -OH group) | Acrylic or methacrylic polymers with pendant phenylacetate groups |

| Polycondensation | Monomer (reacting with dicarboxylic acids) | Polyesters incorporating the phenylacetate structure into the main chain |

Biocompatibility, the ability of a material to perform with an appropriate host response, is essential for any medical implant or device. ijpsr.comnih.gov While specific data on polymers derived from this compound is not widely available, related materials offer insights. For example, polymers based on 2-hydroxypropyl methacrylate (B99206) have been explored for creating biocompatible drug delivery systems. nih.gov Materials used in medical applications must not elicit a toxic or injurious response in biological systems. nih.govstratasys.com Naturally occurring polymers are often considered for biomedical use due to their inherent biocompatibility. europeanpharmaceuticalreview.com

Mechanistic Investigations and Advanced Spectroscopic Characterization

Reaction Mechanism Elucidation for Hydrolysis and Degradation Pathways

The stability and transformation of 2-Hydroxypropyl phenylacetate (B1230308) are primarily governed by the hydrolysis of its ester linkage and potential enzymatic degradation pathways. Understanding these mechanisms is crucial for predicting its environmental fate and biological interactions in non-clinical contexts.

The hydrolysis of 2-Hydroxypropyl phenylacetate involves the cleavage of the ester bond to yield phenylacetic acid and propane-1,2-diol. Kinetic studies on analogous esters, such as phenyl acetate (B1210297), reveal that this reaction is typically subject to base catalysis. stanford.edu Under neutral or near-neutral conditions, the hydrolysis follows first-order kinetics with respect to the ester concentration. stanford.edu

The rate of hydrolysis is significantly influenced by pH, with the reaction rate constant showing a linear correlation with the concentration of hydroxide (B78521) ions. stanford.edu This suggests a mechanism where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction rate is also temperature-dependent, following the Arrhenius equation, where an increase in temperature leads to a higher reaction rate constant.

In enzymatic systems, carboxylesterases can catalyze the hydrolysis of phenylacetate esters. semanticscholar.org These biocatalytic processes are significantly faster than spontaneous hydrolysis and are dependent on factors such as enzyme concentration, substrate concentration, temperature, and pH. For instance, studies on ethyl phenylacetate hydrolysis using lyophilized mycelia of Aspergillus oryzae have demonstrated efficient conversion to phenylacetic acid. semanticscholar.org

Table 1: Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis of this compound at 25°C

| Initial Concentration (M) | pH | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, s) |

| 0.01 | 8.0 | 1.5 x 10⁻⁶ | 462,098 |

| 0.01 | 9.0 | 1.5 x 10⁻⁵ | 46,210 |

| 0.01 | 10.0 | 1.5 x 10⁻⁴ | 4,621 |

| 0.01 | 11.0 | 1.5 x 10⁻³ | 462 |

The hydrolysis of this compound, like other esters, proceeds through a nucleophilic acyl substitution mechanism. In base-catalyzed hydrolysis, the reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon. This step leads to the formation of a high-energy, transient tetrahedral intermediate. This intermediate is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon.

Computational studies on related molecules, such as the reaction of phenyl acetate with nucleophiles, help to characterize the transition states involved. researchgate.net The transition state for the formation of the tetrahedral intermediate involves the partial formation of the bond between the nucleophile (hydroxide ion) and the carbonyl carbon, and the partial breaking of the carbonyl π-bond. This is the rate-determining step of the reaction. The subsequent collapse of the tetrahedral intermediate is a rapid process, involving the reformation of the carbonyl group and the expulsion of the leaving group, the 2-hydroxypropyloxy anion, which is quickly protonated by water to form propane-1,2-diol.

In biological systems, the degradation of the resulting phenylacetate moiety often proceeds via its conversion to phenylacetyl-CoA. nih.govresearchgate.netdntb.gov.uadntb.gov.ua This pathway involves several enzymatic steps, including epoxidation of the aromatic ring and subsequent hydrolytic ring cleavage, which generates different sets of intermediates. nih.govresearchgate.net

Spectroscopic Techniques for Investigating Molecular Interactions

A suite of advanced spectroscopic techniques is indispensable for the detailed structural and interactional analysis of this compound. These methods provide insights from the atomic to the molecular level, elucidating conformation, fragmentation, and reaction dynamics.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational preferences of molecules in solution. nih.gov For this compound, one-dimensional ¹H and ¹³C NMR spectra provide initial structural verification by identifying the chemical shifts and coupling constants of the constituent atoms. ipb.ptbmrb.io

Advanced two-dimensional NMR techniques are employed for more detailed analysis.

Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, confirming the connectivity within the phenyl and hydroxypropyl moieties.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons, aiding in the unambiguous assignment of ¹³C resonances.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the ester linkage between the phenylacetyl and 2-hydroxypropyl fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Provides information about through-space proximity of protons. These experiments are vital for determining the preferred conformation of the molecule, such as the orientation of the phenyl ring relative to the ester group and the conformation of the flexible hydroxypropyl chain. nih.govuq.edu.au

Furthermore, NMR can be used to study intermolecular interactions, for example, by monitoring changes in chemical shifts or relaxation times upon interaction with other molecules or surfaces. mdpi.comresearchgate.netresearchgate.net Chemical shift perturbation studies can identify the parts of the molecule involved in binding events.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl C1' | - | ~134.0 |

| Phenyl C2'/C6' | ~7.30 | ~129.2 |

| Phenyl C3'/C5' | ~7.25 | ~128.5 |

| Phenyl C4' | ~7.20 | ~127.0 |

| Methylene (CH₂) | ~3.60 | ~41.5 |

| Carbonyl (C=O) | - | ~171.5 |

| Propyl C1 (OCH₂) | ~4.05 | ~68.0 |

| Propyl C2 (CHOH) | ~3.95 | ~66.5 |

| Propyl C3 (CH₃) | ~1.20 | ~18.5 |

Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. uab.edu Using techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then fragmented. The resulting mass-to-charge (m/z) ratios of the fragments provide a "fingerprint" that helps to confirm the structure. researchgate.net

The fragmentation of esters in MS is well-characterized. miamioh.edu For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Loss of the 2-hydroxypropyloxy radical to form the phenylacetyl cation (m/z 119).

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Cleavage of the side chain: Fragmentation within the hydroxypropyl group, such as the loss of a methyl radical (CH₃•) or a water molecule (H₂O). core.ac.uk

Benzylic cleavage: Formation of the tropylium (B1234903) ion (m/z 91) is a common feature for compounds containing a benzyl (B1604629) group.

In non-clinical metabolic studies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is invaluable for identifying potential degradation products. By comparing the fragmentation patterns of metabolites with that of the parent compound, metabolic pathways can be elucidated. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 194 | [M]⁺• (Molecular Ion) | C₁₁H₁₄O₃ |

| 119 | [C₆H₅CH₂CO]⁺ (Phenylacetyl cation) | C₈H₇O |

| 102 | [M - C₆H₅CH₂]⁺• | C₄H₆O₂ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₇ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₆H₅ |

| 59 | [CH₃CH(OH)CH₂]⁺ | C₃H₇O |

UV-Vis spectrophotometry is a straightforward and effective technique for monitoring reaction kinetics and developing quantitative assays. thermofisher.com this compound contains a phenyl group, which is a chromophore that absorbs ultraviolet light. The hydrolysis of the ester bond results in the formation of phenylacetic acid.

The UV-Vis absorption spectrum of the reactant (this compound) will differ from that of the product (phenylacetic acid), particularly if the pH of the solution causes the product to exist in its carboxylate form. This spectral difference allows for the monitoring of the hydrolysis reaction in real-time. researchgate.net By measuring the change in absorbance at a specific wavelength where the reactant and product have different molar absorptivities, the reaction progress can be followed. According to the Beer-Lambert law, the change in absorbance is directly proportional to the change in concentration. thermofisher.com

This principle is the basis for developing kinetic assays. A series of absorbance measurements are taken over time, and this data can be used to calculate the reaction rate and the rate constant. UV-Vis spectrophotometry is also used in the development of quantitative assays to determine the concentration of this compound in a sample by comparing its absorbance to a calibration curve prepared from standards of known concentration. nih.govsemanticscholar.org

Table 4: Hypothetical Data for UV-Vis Monitoring of this compound Hydrolysis

| Time (minutes) | Absorbance at 257 nm | Concentration (M) |

| 0 | 0.850 | 0.00100 |

| 10 | 0.785 | 0.00092 |

| 20 | 0.725 | 0.00085 |

| 30 | 0.670 | 0.00079 |

| 60 | 0.530 | 0.00062 |

| 120 | 0.350 | 0.00041 |

Inclusion Complex Formation with Host Molecules (e.g., Cyclodextrins)

Extensive searches of scientific literature and chemical databases did not yield specific studies on the inclusion complex formation of this compound with cyclodextrins or other host molecules. While the principles of inclusion complexation are well-established for a wide range of guest molecules to enhance properties like solubility and stability, dedicated research on this particular compound appears to be unavailable in published literature.

Thermodynamic and Stoichiometric Characterization of Complexes

There is currently no available data in scientific literature regarding the thermodynamic and stoichiometric characterization of inclusion complexes involving this compound. Research studies providing details on binding constants (K), enthalpy changes (ΔH), entropy changes (ΔS), or the stoichiometry of complex formation with host molecules like cyclodextrins have not been published.

Interactive Data Table: Thermodynamic Parameters of Complexation

No data available for this compound.

Effects of Complexation on Chemical Reactivity and Stability

Information on how the encapsulation of this compound within a host molecule affects its chemical reactivity and stability is not present in the current body of scientific research. Studies detailing changes in properties such as hydrolysis rates, photostability, or oxidation resistance upon complexation are not available.

Interactive Data Table: Stability Profile upon Complexation

No data available for this compound.

Metabolic and Environmental Pathways of Phenylacetate Esters

Microbial Degradation Pathways Relevant to Phenylacetate (B1230308) Metabolism

The microbial breakdown of 2-Hydroxypropyl phenylacetate is predicated on the cleavage of its ester linkage, yielding phenylacetic acid and 1,2-propanediol (propylene glycol). Microorganisms in soil and aquatic environments possess the enzymatic machinery to degrade both of these products.

The degradation of phenylacetic acid is a well-documented process in numerous bacteria. nih.gov This pathway is crucial for the catabolism of various aromatic compounds that converge to phenylacetate as a central intermediate. frontiersin.org The process is initiated by the activation of phenylacetic acid to its coenzyme A (CoA) thioester, phenylacetyl-CoA, a reaction catalyzed by phenylacetyl-CoA ligase. frontiersin.org Subsequently, a multi-component oxygenase hydroxylates the aromatic ring, which is then cleaved and further metabolized, ultimately entering central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net Fungi are also capable of degrading phenylacetate, often through hydroxylation of the aromatic ring at different positions.

Propylene (B89431) glycol, the other hydrolysis product, is also readily biodegradable under both aerobic and anaerobic conditions. cdc.govwikipedia.org A wide variety of microorganisms can utilize it as a carbon and energy source. cdc.gov The biodegradation half-life of propylene glycol in surface water and soil is typically in the range of 1 to 5 days. cdc.govhydratechfluids.com Under aerobic conditions, it is metabolized to lactate, pyruvate, and ultimately carbon dioxide and water. Anaerobic degradation can lead to the formation of propionaldehyde. wikipedia.org

Table 1: Microbial Degradation of this compound Components

| Component | Microbial Degradation Pathway | Key Intermediates | Terminal Products |

| Phenylacetic Acid | Bacterial catabolism via the paa gene cluster | Phenylacetyl-CoA, hydroxylated aromatic rings | Intermediates of the TCA cycle |

| 1,2-Propanediol (Propylene Glycol) | Aerobic and anaerobic microbial metabolism | Lactate, Pyruvate, Propionaldehyde | Carbon dioxide, Water, Methane (under anaerobic conditions) |

Enzymatic Biotransformations in Non-Human Biological Systems

The primary enzymatic biotransformation of this compound in non-human biological systems is its hydrolysis, catalyzed by esterases and lipases. thieme-connect.denih.gov These enzymes are ubiquitous in nature and exhibit broad substrate specificity, enabling them to act on a variety of esters. thieme-connect.demdpi.com

Lipases, in particular, are widely used as biocatalysts for both the synthesis and hydrolysis of esters in organic solvents and aqueous systems. nih.gov The hydrolysis of a phenylacetate ester by a lipase (B570770) involves the cleavage of the ester bond to release the corresponding alcohol and carboxylic acid. thieme-connect.de Studies have shown that lipases can efficiently catalyze the hydrolysis of various phenylacetate esters. The rate and extent of this enzymatic hydrolysis are influenced by factors such as the structure of the ester, the specific enzyme used, temperature, and pH.

The reverse reaction, enzymatic esterification or transesterification, is also a significant biotransformation. Lipase-catalyzed synthesis of phenylacetate esters has been demonstrated, highlighting the reversible nature of this enzymatic process. This is particularly relevant in industrial biotechnology for the production of specialty esters.

Table 2: Key Enzymes in the Biotransformation of Phenylacetate Esters

| Enzyme Class | Reaction Catalyzed | Substrate | Products |

| Lipases | Hydrolysis, Esterification, Transesterification | Phenylacetate Esters | Phenylacetic Acid, Alcohol |

| Esterases | Hydrolysis | Phenylacetate Esters | Phenylacetic Acid, Alcohol |

| Phenylacetyl-CoA Ligase | Thioesterification | Phenylacetic Acid | Phenylacetyl-CoA |

Environmental Fate and Transformation Studies (Academic Focus)

The environmental fate of this compound is governed by a combination of its physicochemical properties and its susceptibility to biotic and abiotic degradation processes. As an ester, a primary abiotic transformation pathway is chemical hydrolysis. The rate of hydrolysis of phenylacetate esters is influenced by pH and temperature, with the reaction being catalyzed by both acids and bases. stanford.edursc.orgepa.gov

Once hydrolyzed, the environmental fate of this compound is determined by the behavior of its degradation products: phenylacetic acid and propylene glycol.

Propylene glycol is characterized by high water solubility, low potential for bioaccumulation, and rapid biodegradation in aquatic and terrestrial environments. nih.govrawsource.com It is not expected to persist in the environment. nih.gov However, high concentrations of propylene glycol in aquatic systems can lead to a significant biochemical oxygen demand (BOD) due to its rapid microbial degradation, which can deplete dissolved oxygen levels. wikipedia.org

Phenylacetic acid is also subject to microbial degradation in soil and water. nih.govmdpi.com Its persistence in the environment is generally low due to the widespread presence of microorganisms capable of its catabolism. The mobility of phenylacetic acid in soil will be influenced by its acidity and the soil's organic matter content and pH.

Table 3: Environmental Fate of this compound Degradation Products

| Degradation Product | Key Environmental Processes | Environmental Persistence |

| Phenylacetic Acid | Microbial degradation, Sorption to soil organic matter | Low |

| 1,2-Propanediol (Propylene Glycol) | Rapid biodegradation in water and soil, Photochemical oxidation in the atmosphere | Low |

Analytical Methodologies for Research and Characterization

Chromatographic Separations in Research (HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation and analysis of 2-Hydroxypropyl phenylacetate (B1230308) from complex mixtures, as well as for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar compounds like 2-Hydroxypropyl phenylacetate. A typical RP-HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous component (like water with a buffer such as phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly used. The ratio of these solvents can be adjusted (isocratic or gradient elution) to achieve optimal separation. For phenylacetate derivatives, a mobile phase consisting of a methanol (B129727) and potassium dihydrogen orthophosphate buffer has been used. manipal.edu

Detection: A UV detector is often employed for quantification, typically set at a wavelength where the phenyl group of the molecule exhibits strong absorbance, such as around 260 nm. manipal.edu

Method Validation: A validated HPLC method for related compounds would demonstrate linearity over a specific concentration range, with precision often indicated by a relative standard deviation (RSD) of less than 2%. ijprajournal.com Accuracy is typically confirmed by recovery studies, with values in the range of 98-102% being acceptable. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying and quantifying impurities in this compound.

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent before injection into the gas chromatograph.

Separation: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS), is commonly used for the separation of various organic compounds. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.

Detection and Identification: The mass spectrometer detects the separated components. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint. This spectrum can be compared against spectral libraries (like the NIST library) for positive identification of this compound and any potential impurities. thermofisher.com The full-scan mode in the m/z range of 50–500 is often recommended for the analysis of active compounds and their impurities. mdpi.com

Table 1: Illustrative Chromatographic Conditions for Phenylacetate Derivatives

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | C18 (Reversed-Phase) | HP-5MS or equivalent |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Buffer | Helium |

| Detection | UV (e.g., 260 nm) | Mass Spectrometry (e.g., 50-500 m/z) |

| Typical Application | Purity assessment, Quantification | Impurity profiling, Identification |

Spectrophotometric Methods for Quantitative Analysis in Research Settings

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of this compound in solutions, provided that it is the only absorbing species in the sample or that interfering substances can be accounted for. The presence of the phenyl group in the molecule results in significant UV absorbance.

The quantitative determination is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A UV-Vis spectrum of a related compound, 2-oxo-2-phenylacetate, shows a relevant absorption band in the UVA region between 290 and 440 nm. researchgate.net

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Development and Validation of Novel Analytical Techniques for Complex Matrices

The analysis of this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, presents significant challenges due to the presence of numerous interfering endogenous components. mdpi.com The development of novel analytical techniques is crucial for achieving the required sensitivity, selectivity, and accuracy in such scenarios. pnrjournal.com

The process of bioanalytical method development involves several key stages: scispace.com

Sample Preparation: This is a critical step to remove interferences and concentrate the analyte. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly employed. onlinepharmacytech.info The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.

Chromatographic Method Optimization: This involves selecting the appropriate column, mobile phase, and gradient conditions to achieve a good separation of this compound from matrix components and potential metabolites.

Detection: Mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is often the detector of choice in bioanalysis due to its high sensitivity and selectivity. pnrjournal.com

Method Validation: Once a method is developed, it must be rigorously validated according to regulatory guidelines (e.g., ICH guidelines) to ensure its reliability. pnrjournal.com Validation parameters include accuracy, precision, selectivity, sensitivity (limit of detection and quantification), linearity, and stability. pnrjournal.com

Quality Control and Purity Assessment for Research Grade Materials

Ensuring the quality and purity of research-grade this compound is paramount for the validity and reproducibility of scientific experiments. A combination of analytical techniques is typically used for quality control.

Identity Confirmation: The identity of the compound is confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum provides the molecular weight and fragmentation pattern, while NMR provides detailed information about the molecular structure.

Purity Assessment: HPLC is the workhorse for purity assessment, allowing for the quantification of the main peak (this compound) and the detection of any impurities. A high-purity research-grade material would typically have a purity of 95% or higher, as determined by HPLC.

Impurity Profiling: GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. jeol.com This is crucial as even small amounts of certain impurities can significantly impact experimental outcomes. thermofisher.com

Physicochemical Properties: Basic physicochemical properties such as melting point, boiling point, and appearance are also checked as part of the quality control process.

Table 2: Quality Control Parameters for Research Grade this compound

| Parameter | Analytical Technique | Typical Specification |

|---|---|---|

| Identity | Mass Spectrometry, NMR | Conforms to structure |

| Purity | HPLC | ≥ 95% |

| Volatile Impurities | GC-MS | Specified limits for known impurities |

| Appearance | Visual Inspection | Clear, colorless to pale yellow liquid |

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-Hydroxypropyl phenylacetate to ensure high yield and purity?

To optimize synthesis, researchers should consider the carbonyl chloride route, which involves reacting benzyl chloride with sodium hydroxide and carbon monoxide in the presence of a cobalt carbonyl catalyst. Key parameters include reaction temperature (maintained between 50–70°C), catalyst concentration (0.5–1.5% w/w), and pH control to minimize side reactions. Post-synthesis purification via fractional distillation or recrystallization can improve purity (>98%) . Batch-specific analytical validation using GC-MS or HPLC is critical to confirm isomer ratios and residual solvent levels .

Q. Which analytical techniques are most effective for characterizing this compound and its isomers?

High-performance liquid chromatography (HPLC) with a phenyl-hexyl column is optimal for separating isomers due to its resolution of aromatic esters. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation. For stability studies, tandem mass spectrometry (LC-MS/MS) can detect degradation products like phenylacetic acid or hydroxypropyl derivatives .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Stability testing should follow ICH guidelines:

- Accelerated testing : Expose samples to 40°C/75% RH for 6 months.

- Long-term testing : Store at -20°C (recommended for liquid formulations) and monitor degradation via HPLC every 3 months .

Note that ester hydrolysis is pH-dependent; buffer solutions (pH 4–7) can mimic physiological conditions. For solid-state stability, differential scanning calorimetry (DSC) identifies polymorphic transitions .

Q. What protocols ensure high purity of this compound during peptide synthesis applications?

Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients (10–90% ACN) to remove acetylated byproducts. Purity validation requires:

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 209.1).

- FT-IR spectroscopy : Verify ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl impurities (~3400 cm⁻¹) .

Advanced Research Questions

Q. What experimental models are suitable for studying the pharmacodynamics of this compound in hepatic encephalopathy (HE)?

In vivo models include:

- Portacaval shunted rats : Simulate hyperammonemia by inducing gastrointestinal bleeds. Monitor plasma ammonia (AMM) levels and neurophysiological outcomes (e.g., motor evoked potentials).

- Bile duct ligation (BDL) mice : Assess cognitive deficits via Morris water maze tests.

Dose-response studies (e.g., 20–40 mg/kg oral administration) should correlate AMM reduction with pharmacokinetic parameters (Cₘₐₓ, t₁/₂) using LC-MS .

Q. How can computational modeling improve predictions of this compound’s molecular interactions?

Adjust Lennard-Jones (LJ) parameters in force fields (e.g., GAFF-LCFF) to better simulate ester-aromatic interactions. For example:

Q. What formulation challenges arise when developing aqueous solutions of this compound, and how can they be mitigated?

Challenges include hydrolysis and pH instability. Solutions:

Q. How do researchers resolve contradictions in reported apoptotic effects of phenylacetate derivatives across cancer cell lines?

Discrepancies may arise from cell-specific metabolic pathways. Methodological approaches include:

- Transcriptomic profiling : RNA-seq to identify differential expression of pro-apoptotic (Bax, p21) and anti-apoptotic (Bcl-2) genes.

- Flow cytometry : Quantify cell cycle arrest (G1 vs. S phase) using propidium iodide staining.

- Dose optimization : Test concentrations (0.1–10 mM) to distinguish cytostatic vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.